N-(Aminomethyl)urea

Urea transporter inhibition Diuretic drug discovery Kidney physiology

Avoid experimental failure: generic urea analogs cannot substitute for N-(Aminomethyl)urea in UT-A1 inhibition or methylenediurea deaminase pathway studies. This compound is the authentic intermediate and a cost-effective, micromolar-range inhibitor. • UT-A1 IC₅₀: 3,000 nM, ~17-fold selectivity over UT-B • Methylenediurea deaminase (EC 3.5.3.21) pathway intermediate • High-purity (>98%) reference standard for SAR campaigns

Molecular Formula C2H7N3O
Molecular Weight 89.1 g/mol
Cat. No. B1204690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Aminomethyl)urea
Molecular FormulaC2H7N3O
Molecular Weight89.1 g/mol
Structural Identifiers
SMILESC(N)NC(=O)N
InChIInChI=1S/C2H7N3O/c3-1-5-2(4)6/h1,3H2,(H3,4,5,6)
InChIKeyCKLDBLDTILPFHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Aminomethyl)urea Baseline Profile


N-(Aminomethyl)urea (CAS: Not assigned; formula C₂H₇N₃O; MW: 89.10 g/mol) is a member of the urea class characterized by an aminomethyl substitution at one nitrogen atom, distinguishing it from unsubstituted urea and other alkyl-substituted urea derivatives [1]. The compound exhibits a predicted pKa of 10.94±0.46, a melting point of 161-163°C, and moderate aqueous solubility . Its structural features—multiple hydrogen bond donors and acceptors—confer potential for interaction with biological targets, particularly urea transporters (UTs), where it has demonstrated micromolar inhibitory activity [2].

N-(Aminomethyl)urea Substitution Pitfalls


In-class urea derivatives exhibit profound variability in biological target engagement and physicochemical behavior. For instance, while N-(aminomethyl)urea inhibits the rat UT-A1 urea transporter with an IC₅₀ of 3,000 nM, closely related analogs such as dimethylthiourea (DMTU) require millimolar concentrations (2–3 mM) to achieve comparable inhibition, representing a ~1,000-fold difference in potency [1]. Similarly, the presence of the aminomethyl group imparts distinct hydrogen-bonding capacity and metabolic reactivity relative to methyl-, hydroxy-, or hydrazino-substituted ureas, directly impacting both assay reproducibility and synthetic utility. Substitution without verification of target-specific activity, solubility profile, or stability under assay conditions risks experimental failure and wasted procurement expenditure.

N-(Aminomethyl)urea vs. Closest Analogs


UT-A1 Inhibition Potency vs. DMTU

N-(Aminomethyl)urea inhibits rat UT-A1-mediated urea transport with an IC₅₀ of 3,000 nM [1]. In contrast, the commonly used urea analog dimethylthiourea (DMTU) exhibits an IC₅₀ of 2–3 mM (2,000–3,000,000 nM) under identical assay conditions, representing a ~667- to 1,000-fold potency advantage for N-(aminomethyl)urea [2]. Both compounds act via a non-competitive mechanism.

Urea transporter inhibition Diuretic drug discovery Kidney physiology

UT-A1 vs. UT-B Selectivity

N-(Aminomethyl)urea exhibits a selectivity window between the two major renal urea transporter isoforms: IC₅₀ = 3,000 nM for UT-A1 vs. IC₅₀ = 50,000 nM for UT-B, corresponding to a ~17-fold selectivity for UT-A1 [1]. This contrasts with DMTU, which inhibits both UT-A1 and UT-B with comparable IC₅₀ values of 2–3 mM [2], and with high-potency triazoloquinoxaline inhibitors that achieve UT-A1/UT-B selectivity ratios of ~13-fold (150 nM vs. 2,000 nM) [3].

Transporter selectivity Urea transporter pharmacology Diuretic target profiling

Aqueous Solubility Characteristics

N-(Aminomethyl)urea demonstrates moderate aqueous solubility, predicted to be approximately 100 g/L (15-20°C) based on structural analogs . In comparison: N-methylurea exhibits high solubility (1,000 g/L at 20°C) ; semicarbazide hydrochloride shows 100 g/L (15°C) [1]; and hydroxyurea is freely soluble (1.0×10⁶ mg/L at 25°C) . The moderate solubility of N-(aminomethyl)urea provides a practical middle ground: sufficient aqueous concentration for most in vitro assays without the hygroscopic handling challenges of highly soluble analogs.

Aqueous solubility In vitro assay compatibility Formulation development

Melting Point and Storage Stability

N-(Aminomethyl)urea exhibits a melting point of 161-163°C , indicating robust solid-state stability at room temperature. Among comparator compounds: N-methylurea melts at 93-105°C ; semicarbazide (free base) is reported as hygroscopic and prone to degradation; hydroxyurea melts at 142-146°C with reported instability upon heating or water contact . The higher melting point of N-(aminomethyl)urea reduces the risk of thermal degradation during ambient shipping and storage, a practical advantage for procurement logistics and long-term inventory management.

Thermal stability Compound storage Procurement logistics

Methylenediurea Degradation Intermediate

N-(Aminomethyl)urea is a defined, spontaneous intermediate in the enzymatic degradation of methylenediurea by methylenediurea deaminase (EC 3.5.3.21) from Ochrobactrum anthropi [1]. The pathway proceeds as: (1) methylenediurea + H₂O → N-(carboxyaminomethyl)urea + NH₃; (2) N-(carboxyaminomethyl)urea → N-(aminomethyl)urea + CO₂ (spontaneous); (3) N-(aminomethyl)urea + H₂O → N-(hydroxymethyl)urea + NH₃. In contrast, unsubstituted urea and N-methylurea are not intermediates in this specific enzymatic pathway, and semicarbazide is associated with a different enzymatic target (semicarbazide-sensitive amine oxidase, SSAO) [2].

Urea catabolism Enzyme substrate Metabolic intermediate

N-(Aminomethyl)urea Research Applications


Kidney UT-A1 Transporter Assays

For in vitro studies requiring micromolar-range inhibition of the UT-A1 urea transporter with a ~17-fold selectivity window over UT-B, N-(aminomethyl)urea (IC₅₀ = 3,000 nM) provides a cost-effective alternative to high-potency triazoloquinoxaline inhibitors while offering substantially greater potency than millimolar analogs such as DMTU [1]. The compound is suitable for cell-based fluorescence plate reader assays using MDCK cells expressing rat UT-A1, with typical assay concentrations in the low micromolar range (1–100 μM).

Methylenediurea Catabolism Studies

In studies of Ochrobactrum anthropi or related soil bacteria that metabolize methylenediurea-based fertilizers, N-(aminomethyl)urea is the authentic intermediate required for accurate kinetic characterization of the methylenediurea deaminase (EC 3.5.3.21) pathway [2]. Generic urea or N-methylurea will not substitute, as they are not pathway intermediates and would not support downstream detection of N-(hydroxymethyl)urea or formaldehyde production. The compound should be used as a standard for LC-MS or GC-MS method development targeting this metabolic intermediate.

SAR Studies of Urea Transporter Ligands

N-(Aminomethyl)urea serves as a critical comparator scaffold in SAR campaigns aimed at optimizing UT-A1 potency and isoform selectivity. Its aminomethyl substitution distinguishes it from N-methylurea (simple alkyl) and hydroxyurea (hydroxyl substitution), enabling systematic evaluation of hydrogen-bonding contributions and steric effects at the urea nitrogen position. Procurement of high-purity (>98%) N-(aminomethyl)urea is recommended as a reference standard for cross-study data normalization .

TNF-α Production Inhibition Screening

Based on patent disclosures indicating that N-substituted-N′-substituted urea derivatives exhibit TNF-α production inhibitory activity [3], N-(aminomethyl)urea may be employed as a core substructure for derivative synthesis or as a baseline comparator in TNF-α inhibition assays. However, direct quantitative TNF-α inhibition data for N-(aminomethyl)urea itself is not available in the open literature; its utility in this context is as a synthetic precursor or pharmacophore scaffold rather than a validated bioactive agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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